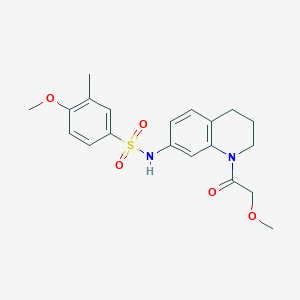

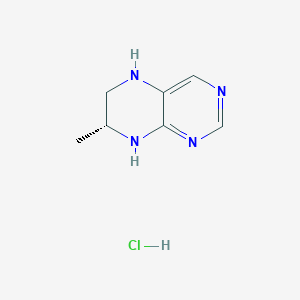

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

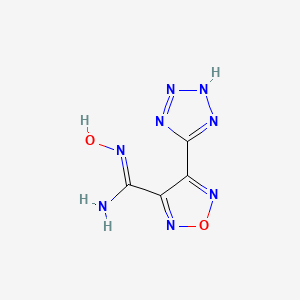

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride, also known as sapropterin dihydrochloride, is a synthetic form of tetrahydrobiopterin (BH4), a naturally occurring cofactor for several enzymes involved in the biosynthesis of neurotransmitters, including dopamine, norepinephrine, and serotonin. Sapropterin dihydrochloride is primarily used as a treatment for phenylketonuria (PKU), a genetic disorder that impairs the body's ability to metabolize the amino acid phenylalanine, leading to a buildup of toxic byproducts in the blood.

Scientific Research Applications

Microwave-Assisted Synthesis for Antitumor Activity

Research has demonstrated the use of microwave-assisted synthesis techniques to create pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, a class of compounds with significant antitumor activity. This process utilizes catalyst-free reactions and subsequent oxidation, highlighting a method for rapidly synthesizing potentially therapeutic agents (Insuasty et al., 2013).

Potassium-Competitive Acid Blockers

Another study explored the synthesis and evaluation of 7H-8,9-dihydropyridano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs), indicating the chemical's role in developing new treatments for conditions like acid reflux or peptic ulcers (Palmer et al., 2007).

Stability in Aqueous Solutions

The stability of 7,8-dihydropterins in air-equilibrated aqueous solutions has been studied, with findings suggesting that these compounds undergo autooxidation. This research is crucial for understanding the chemical's behavior in biological contexts, potentially impacting its storage, handling, and application in therapeutic contexts (Dántola et al., 2008).

Interaction with Tyrosine Hydroxylase

Tetrahydropterins, including variants of the compound , serve as obligatory cofactors for enzymes like tyrosine hydroxylase, essential for catecholamine biosynthesis. Research using synthetic analogues of these compounds has provided insights into the enzyme's active site, offering a pathway for developing novel therapeutic agents targeting neurological disorders (Almås et al., 2000).

Novel Antimicrobial Agents

Research into the synthesis of new pyrimidines and condensed pyrimidines, including derivatives of tetrahydropyridines, has shown promising antimicrobial activity. These findings indicate the potential for developing new antimicrobial drugs that could help combat resistant bacterial strains (Abdelghani et al., 2017).

properties

IUPAC Name |

(7R)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTFYQWNROYGCA-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CN=CN=C2N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC2=CN=CN=C2N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2669200.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2669202.png)

![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2669211.png)

![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)